Cas no 87-62-7 (2,6-Dimethylaniline)

2,6-Dimethylaniline structure
2,6-Dimethylaniline structure
2,6-Dimethylaniline
87-62-7
C8H11N
121.179641962051
MFCD00007747
34427
6896

2,6-Dimethylaniline Properties

Names and Identifiers

    • 2,6-Dimethylbenzenamine
    • 2,6-Xylidine
    • 2,6-Dimethylanilin
    • 2,6-Dimethylaniline
    • 2,6-Dimethylaniline (Lidocaine RCA)
    • 1-amino-2,6-dimethybenzene
    • 2,5-DIMETHOXYTOLUENE
    • 2,6-dimethyl-aniline
    • 2,6-dimethylbenzeneamine
    • 2,6-Dimethylphenylamine
    • 2,6-methylaniline
    • 2-Amino-1,3-dimethylbenzene
    • 2-Amino-1,3-xylene
    • 2-Amino-m-xylene
    • Benzenamine,2,6-dimethyl
    • o-Xylidine
    • 1-Amino-2,6-dimethylbenzene
    • Xylylamine
    • 2,6-Dimethylbenzenamine (ACI)
    • 2,6-Xylidine (8CI)
    • 2,6-Dimethylaminobenzene
    • 2,6-Xylylamine
    • NSC 7098
    • 2,6-Dimethylaniline,99%
    • +Expand
    • MFCD00007747
    • UFFBMTHBGFGIHF-UHFFFAOYSA-N
    • 1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3
    • NC1C(C)=CC=CC=1C
    • 636332

Computed Properties

  • 121.08900
  • 1
  • 1
  • 0
  • 121.089149
  • 9
  • 80.6
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26

Experimental Properties

  • 2.46680
  • 26.02000
  • 14,10084
  • n20/D 1.560(lit.)
  • 7.5 g/L (20 ºC)
  • 214 °C/739 mmHg(lit.)
  • 10-12 °C (lit.)
  • <0.01 mmHg ( 20 °C)
  • Fahrenheit: 195.8 ° f < br / > Celsius: 91 ° C < br / >
  • 13g/l
  • Light yellow to orange liquid [1]
  • 12.5 (100g/l, H2O, 20℃)
  • Insoluble in water, soluble in ethanol and diethyl ether. [9]
  • Sensitive to light and air
  • 3.89(at 25℃)
  • 0.984 g/mL at 25 °C(lit.)

2,6-Dimethylaniline Security Information

2,6-Dimethylaniline Customs Data

  • 29214910
  • China Customs Code:

    2921430090

    Overview:

    2921430090 Toluidine and its derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Evidence document and number of origin(example Certificate of origin attached, Originating in the European Union

    Summary:

    HS:2921430090 toluidines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,6-Dimethylaniline Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
Aaron
AR008F50-500mg
2,6-Dimethylaniline
87-62-7 95%
500mg
$52.00
abcr
AB116158-100 g
2,6-Dimethylaniline, 99%; .
87-62-7 99%
100g
€54.00 2023-06-24
Apollo Scientific
OR11273-500g
2,6-Dimethylaniline
87-62-7
500g
£35.00 2023-09-02
ChromaDex Standards
ASB-00004878-001-1g
DIMETHYLANILINE,2,6
87-62-7 99.9%
1g
$220.00
Enamine
EN300-17976-0.05g
2,6-dimethylaniline
87-62-7 95%
0.05g
$19.0 2023-09-19
Fluorochem
033243-25g
2,6-Dimethylaniline
87-62-7 99%
25g
£11.00 2022-03-01
Key Organics Ltd
PS-3428-1MG
2,6-Dimethylaniline
87-62-7 >95%
1mg
£37.00 2023-09-08
Life Chemicals
F2190-0466-0.25g
2,6-Dimethylaniline
87-62-7 95%+
0.25g
$18.0 2023-09-06
Oakwood
033243-1g
2,6-Dimethylaniline
87-62-7 99%
1g
$9.00 2024-07-19
OTAVAchemicals
3463719-50MG
2,6-dimethylaniline
87-62-7 95%
50MG
$29 2023-07-03

2,6-Dimethylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Sulfuric acid Solvents: Acetonitrile ;  25 °C; 10 min, 25 °C
1.2 Reagents: Hydrochloric acid ,  Titanium chloride (TiCl3) Solvents: Water ;  25 °C; 10 min, 25 °C
1.3 Reagents: Citric acid, sodium salt ,  Sodium hydroxide Solvents: Water ;  basified, 25 °C
Reference
C-H Amination of Arenes with Hydroxylamine
See, Yi Yang; Sanford, Melanie S., Organic Letters, 2020, 22(8), 2931-2934

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Methanol ,  Chloroform ;  2.7 min, 90 °C
1.2 Reagents: Methanol ;  90 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Reference
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; Gutmann, Bernhard; Kappe, C. Oliver, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia Solvents: Diethyl ether ,  Methanol ;  4 h, rt
1.2 Reagents: Dabco Catalysts: Acetic acid ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  24 h, rt
Reference
A photochemical dehydrogenative strategy for aniline synthesis
U. Dighe, Shashikant ; et al, Nature (London, 2020, 584(7819), 75-81

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ethylene ,  Potassium carbonate ,  Ammonium acetate Catalysts: Palladium Solvents: Acetonitrile ;  rt → 90 °C; 15 h, 90 °C
Reference
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C-Ethylene System and Its Application to Indole Synthesis
Maeda, Katsumi; et al, Organic Letters, 2021, 23(5), 1530-1534

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Urea ,  Water Catalysts: Alumina ,  Palladium Solvents: Mesitylene ;  24 h, 150 °C
Reference
Formal arylation of NH3 to produce diphenylamines over supported Pd catalysts
Koizumi, Yu; et al, Chemical Communications (Cambridge, 2017, 53(78), 10827-10830

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
Reference
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Alumina ,  Cobalt alloy, base, Co 67,Ni 33 Solvents: Methanol ,  Water ;  10 min, 323 K
Reference
Superfine CoNi alloy embedded in Al2O3 nanosheets for efficient tandem catalytic reduction of nitroaromatic compounds by ammonia borane
Cheng, Sihang; et al, Dalton Transactions, 2019, 48(47), 17499-17506

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ethylenediamine Solvents: Ethanol ;  14 h, 65 °C
Reference
Sterically Congested 2,6-Disubstituted Anilines from Direct C-N Bond Formation at an Iodine(III) Center
Lucchetti, Nicola; et al, Angewandte Chemie, 2016, 55(42), 13335-13339

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Lithium Catalysts: Naphthalene Solvents: Tetrahydrofuran
1.2 Reagents: Water
Reference
Reductive deprotection of allyl, benzyl and sulfonyl substituted alcohols, amines and amides using a naphthalene-catalyzed lithiation
Alonso, Emma; et al, Tetrahedron, 1997, 53(42), 14355-14368

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
Reference
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium ,  2-(Dicyclohexylphosphino)-N,N-dimethylbenzenamine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Sodium tert-butoxide ,  Ammonia Solvents: 1,4-Dioxane ;  rt → 110 °C; 16 - 20 h, 110 - 120 °C
Reference
A Highly Versatile Catalyst System for the Cross-Coupling of Aryl Chlorides and Amines
Lundgren, Rylan J.; et al, Chemistry - A European Journal, 2010, 16(6), 1983-1991

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
Reference
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Tetracarbonyl(η5-2,4-cyclopentadien-1-yl)vanadium Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Benzene ,  Water
1.2 -
Reference
Phase transfer catalyzed generation of the (η5-cyclopentadienyl)tricarbonylhydridovanadate anion. Applications to the reduction of halides, sterically encumbered nitro compounds, and the cyclodehydration of α,β-unsaturated ketones
Falicki, Slavomir; et al, Organometallics, 1988, 7(12), 2548-52

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Palladium Solvents: 1,4-Dioxane ;  230 °C
Reference
Highly selective amination of o- and p-alkyl phenols over Pd/Al2O3-BaO
Ma, Jianchao; et al, Bulletin of the Korean Chemical Society, 2012, 33(2), 387-392

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
Reference
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Ammonia Catalysts: Copper ,  Graphene (oxide reduced) Solvents: Methanol ,  Water ;  13 h, 60 °C
Reference
Synthesis and characterization of copper nanoparticles supported on reduced graphene oxide as a highly active and recyclable catalyst for the synthesis of formamides and primary amines
Fakhri, Parisa; et al, Journal of Molecular Catalysis A: Chemical, 2014, 383, 383-384

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonia ,  Water Catalysts: Copper sulfate pentahydrate Solvents: Water ;  4 h, rt
Reference
Preparation of aromatic amines by copper-catalyzed coupling of boronic acids with aqueous ammonia
Jiang, Zhaoqiong; et al, Canadian Journal of Chemistry, 2010, 88(9), 964-968

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Palladium
2.1 Reagents: Ammonia
3.1 Catalysts: Palladium
Reference
Formation of 2,6-dimethylaniline from 2,6-dimethylphenol with catalysts obtained via anchoring colloidal palladium compounds on carbon supports
Semikolenov, V. A.; et al, Journal of Molecular Catalysis, 1989, 55(1-3), 415-28

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Iron ,  Bismuth trichloride Solvents: Ethanol ,  Water ;  3.0 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Reference
Reduction of azide to amine using Fe/AlCl3 or Fe/BiCl3 system in aqueous EtOH
Zheng, Peng-Wu; et al, Chinese Journal of Chemistry, 2006, 24(6), 825-826

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Zinc ,  Bismuth trichloride Solvents: Ethanol ,  Water ;  rt; 2.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  5 min, rt
Reference
Reduction of azides to amines with new metal/Lewis acid systems in H2O or aqueous EtOH
Li, Chun Bao; et al, Chinese Chemical Letters, 2003, 14(8), 773-775

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hypodiphosphorous tetraiodide Solvents: Benzene ,  Nitrogen
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Reactions of aromatic azido, azo, azoxy, and hydrazo compounds with diphosphorus tetraiodide
Suzuki, Hitomi; et al, Bulletin of the Chemical Society of Japan, 1985, 58(6), 1861-2

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  15 h, 80 °C
Reference
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Ammonia Catalysts: Cuprate(2-), [[4,4′-[1,2-phenylenebis[(nitrilo-κN)methylidyne]]bis[3-(hydroxy-κO… Solvents: Water ;  12 h, 120 °C
Reference
A Simple and Efficient Catalytic System for Coupling Aryl Halides with Aqueous Ammonia in Water
Wu, Zhiqing; et al, European Journal of Organic Chemistry, 2010, (10), 1854-1857

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ,  Water ;  60 h, 70 psi, rt
Reference
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Vincent, Stephane; et al, Journal of Organic Chemistry, 1999, 64(3), 991-997

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  Palladium dihydroxide Solvents: Methanol ,  Water ;  64 h, 70 psi, rt
Reference
Hydrolysis and Hydrogenolysis of Formamidines: N,N-Dimethyl and N,N-Dibenzyl Formamidines as Protective Groups for Primary Amines
Vincent, Stephane; et al, Journal of Organic Chemistry, 1999, 64(3), 991-997

Synthetic Circuit 26

Reaction Conditions
1.1 Reagents: (Azidomethyl)trimethylsilane Solvents: Diethyl ether ,  Water
Reference
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

Synthetic Circuit 27

Reaction Conditions
Reference
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

Synthetic Circuit 28

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Source of the intraannular hydrogens in the dehydroxylation of calix[4]arene diethyl phosphate ester derivatives
Grynszpan, Flavio; et al, Journal of Physical Organic Chemistry, 1992, 5(3), 155-9

Synthetic Circuit 29

Reaction Conditions
1.1 Reagents: O-Methylhydroxylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C → rt; 24 h, 60 °C; 60 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Reference
Direct Stereospecific Amination of Alkyl and Aryl Pinacol Boronates
Mlynarski, Scott N.; et al, Journal of the American Chemical Society, 2012, 134(40), 16449-16451

Synthetic Circuit 30

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  16 h, 140 °C
Reference
Metal-free C-N bond-forming reaction: straightforward synthesis of anilines, through cleavage of aryl C-O bond and amide C-N bond
Yu, Jianzhong; et al, Tetrahedron Letters, 2013, 54(24), 3167-3170

2,6-Dimethylaniline Raw materials

2,6-Dimethylaniline Preparation Products

2,6-Dimethylaniline Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:87-62-7)
SFD2138
25KG,200KG,1000KG
99%
Wednesday, 11 December 2024 17:03

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